molecular formula C9H9NO5S B178482 2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone CAS No. 136819-50-6

2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone

Cat. No. B178482
M. Wt: 243.24 g/mol
InChI Key: VEJBYOJVXBUKPD-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone (MSPNPE) is an organic compound composed of a sulfonyl group attached to a nitro group, and an ethanone group attached to a phenyl group. It is a colorless, crystalline solid that is soluble in organic solvents. MSPNPE is a versatile compound, with potential applications in chemical synthesis and scientific research.

Scientific Research Applications

Cyclization Reactions

2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone and its derivatives are utilized in various cyclization reactions. For instance, the compound 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone, a related compound, has been utilized in cyclization reactions involving tandem Michael conjugate addition-cyclization processes, leading to the formation of 1,4-benzoxathiin 4,4-dioxide derivatives (Fan, Cao, Xu, & Zhang, 1998).

Microwave-Assisted Oxidative Cyclizations

Microwave-assisted synthesis methods use 2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone derivatives for oxidative cyclization reactions. This methodology enables the synthesis of various 2,3-dihydrofurans and dehydronaphthalene derivatives in moderate yields, showcasing the versatility of these compounds in chemical synthesis (Curti, Crozet, & Vanelle, 2009).

Tandem Addition-Rearrangement Reactions

1-Aryl-2-(4-nitrophenylsulfonyl)ethanones, closely related to 2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone, react with α,β-unsaturated esters to afford products through tandem addition-rearrangement processes. This demonstrates the compound's potential in facilitating complex chemical transformations (Guoren & Zheng, 1997).

Antibacterial and Antifungal Activities

A series of new arylsulfonamide-based compounds derived from 1-(2-methyl-6-nitro-4-phenylquinolin-3-yl)ethanone, structurally similar to 2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone, have been synthesized and evaluated for their antibacterial and antifungal activities. These studies highlight the potential biomedical applications of these compounds (Kumar & Vijayakumar, 2017).

Synthesis of Aminobenzo[b]thiophenes

The reaction of 1-(2-chloro-5-nitrophenyl)ethanone, a compound related to 2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone, with primary or secondary amines and sulfur allows for the synthesis of 3-aminobenzo[b]thiophenes. This showcases the utility of these compounds in synthesizing heterocyclic compounds with potential biological activities (Androsov et al., 2010).

properties

IUPAC Name

2-methylsulfonyl-1-(4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5S/c1-16(14,15)6-9(11)7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEJBYOJVXBUKPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20571464
Record name 2-(Methanesulfonyl)-1-(4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfonyl)-1-(4-nitrophenyl)ethanone

CAS RN

136819-50-6
Record name 2-(Methanesulfonyl)-1-(4-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20571464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PN Chalikidi, TA Nevolina, MG Uchuskin… - Chemistry of …, 2015 - Springer
A simple preparative method has been developed for the synthesis of aryl(furfuryl) ketones, amides, and furylacetic acid esters, based on radical alkylation of furan derivatives at the α-…
Number of citations: 11 link.springer.com

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